Synthesis of Copper(II) Methoxide from Copper(II) Acetate: A Technical Guide
Synthesis of Copper(II) Methoxide from Copper(II) Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of copper(II) methoxide from copper(II) acetate, providing a comprehensive overview of the reaction, detailed experimental protocols, and relevant characterization data. This document is intended to serve as a practical resource for chemists and material scientists in academic and industrial research settings.
Introduction
Copper(II) methoxide, with the chemical formula Cu(OCH₃)₂, is an inorganic compound that serves as a valuable precursor and intermediate in various chemical transformations.[1][2] Its applications span catalysis, organic synthesis, and the formation of other copper-containing complexes.[1][3] The synthesis of copper(II) methoxide can be achieved through several routes, including the direct reaction of a copper(II) salt with methanol or via a metathesis reaction with an alkali metal methoxide. This guide focuses on the synthesis utilizing the readily available and commonly used precursor, copper(II) acetate.
Reaction Pathway and Stoichiometry
The primary reaction for the synthesis of copper(II) methoxide from copper(II) acetate involves the displacement of the acetate ligands by methoxide groups. The overall balanced chemical equation for this reaction is:
Cu(CH₃COO)₂(s) + 2 CH₃OH(l) ⇌ Cu(OCH₃)₂(s) + 2 CH₃COOH(aq)
Alternatively, the reaction can be driven to completion by using a strong base, such as sodium methoxide, to neutralize the acetic acid byproduct.
A direct, solventothermal method involves the reaction of copper(II) acetate monohydrate directly with methanol.[4] In this process, methanol acts as both a reactant and the solvent. The major byproduct of this synthesis is methyl acetate.[4]
Experimental Protocols
Two primary methods for the synthesis of copper(II) methoxide from a copper(II) source are detailed below. The first is a direct solventothermal method using copper(II) acetate, and the second is a more general method involving the in-situ formation of copper(II) methoxide from a copper(II) halide and sodium methoxide, which can be adapted for copper(II) acetate.
Direct Solventothermal Synthesis from Copper(II) Acetate Monohydrate
This method is adapted from the direct reaction of copper(II) acetate monohydrate with methanol under solventothermal conditions.[4]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol (CH₃OH), anhydrous
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer and stir bar
-
Oven or heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum desiccator
Procedure:
-
In a typical experiment, a precise amount of copper(II) acetate monohydrate is placed into the Teflon liner of a stainless steel autoclave.
-
Anhydrous methanol is added to the liner. The molar ratio of methanol to copper(II) acetate should be in large excess to serve as both reactant and solvent.
-
The autoclave is sealed and heated to a temperature of 120-160°C for a period of 24-48 hours.[5] The reaction is carried out under the autogenous pressure generated at the reaction temperature.
-
After the reaction period, the autoclave is allowed to cool to room temperature.
-
The resulting solid product, copper(II) methoxide, is collected by filtration.
-
The precipitate is washed with cold methanol to remove any unreacted starting material and byproducts.[3]
-
The final product is dried under vacuum or in a desiccator to yield a blue to green powder.[2]
Synthesis via Reaction with Sodium Methoxide
This protocol is a general method for the synthesis of copper alkoxides and can be adapted from procedures using copper(II) halides.[6]
Materials:
-
Copper(II) acetate (Cu(OAc)₂)
-
Sodium methoxide (NaOMe)
-
Methanol (CH₃OH), anhydrous
Equipment:
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cannula for liquid transfer
-
Filtration apparatus (e.g., Schlenk filter)
Procedure:
-
Anhydrous copper(II) acetate is suspended in anhydrous methanol in a Schlenk flask under an inert atmosphere.[3]
-
In a separate flask, a solution of sodium methoxide in anhydrous methanol is prepared. A stoichiometric amount (2 equivalents) of sodium methoxide is typically used.
-
The sodium methoxide solution is slowly added to the copper(II) acetate suspension via a cannula with vigorous stirring. The addition is typically carried out at room temperature.[6]
-
The reaction mixture is stirred for a period of 1 to 24 hours at room temperature.[6] The formation of a precipitate indicates the production of copper(II) methoxide.
-
The solid product is isolated by filtration under an inert atmosphere.
-
The precipitate is washed with anhydrous methanol to remove sodium acetate and any unreacted starting materials.
-
The product is dried under vacuum to yield pure copper(II) methoxide.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and properties of copper(II) methoxide.
Table 1: Physical and Chemical Properties of Copper(II) Methoxide
| Property | Value | Reference |
| Chemical Formula | C₂H₆CuO₂ | [1] |
| Molar Mass | 125.61 g/mol | [1] |
| Appearance | Blue to green powder or crystals | [2] |
| Melting Point | 206 °C (decomposes) | [1] |
| CAS Number | 1184-54-9 | [1][7] |
Table 2: Typical Reaction Conditions for Solventothermal Synthesis
| Parameter | Value | Reference |
| Starting Material | Copper(II) acetate monohydrate | [4] |
| Solvent/Reactant | Methanol | [4] |
| Temperature | 120 - 160 °C | [5] |
| Reaction Time | 24 - 48 hours | [5] |
| Yield | Essentially quantitative | [4] |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the synthesis process and the general reaction pathway.
Caption: Experimental workflow for the solventothermal synthesis of copper(II) methoxide.
Caption: General reaction pathway for the formation of copper(II) methoxide.
References
- 1. Cas 1184-54-9,COPPER(II) METHOXIDE 97 | lookchem [lookchem.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. Buy Copper(II) methoxide (EVT-1485553) | 1184-54-9 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. US8692010B1 - Synthesis method for copper compounds - Google Patents [patents.google.com]
- 7. Copper(ii) methoxide | 1184-54-9 [sigmaaldrich.com]
